molecular formula C8H18N2 B2506131 1-isopropyl-N-methylpyrrolidin-3-amine CAS No. 503067-85-4

1-isopropyl-N-methylpyrrolidin-3-amine

Cat. No.: B2506131
CAS No.: 503067-85-4
M. Wt: 142.246
InChI Key: YOPFFIMUVJUYQK-UHFFFAOYSA-N
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Description

1-Isopropyl-N-methylpyrrolidin-3-amine (CAS 884504-73-8) is a tertiary amine featuring a pyrrolidine ring substituted with an isopropyl group at the 1-position and a methylamine group at the 3-position. Its molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol . This compound is structurally characterized by its bicyclic amine system, which confers unique steric and electronic properties. It is commonly used as a building block in pharmaceutical synthesis, particularly for compounds targeting neurological or metabolic pathways due to its ability to modulate lipophilicity and bioavailability .

Properties

IUPAC Name

N-methyl-1-propan-2-ylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-4-8(6-10)9-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPFFIMUVJUYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-isopropyl-N-methylpyrrolidin-3-amine involves several steps. One common method includes the reaction of N-methylpyrrolidine with isopropyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to reflux, and the product is purified through distillation or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure high-quality output.

Scientific Research Applications

Anticancer Research

Recent studies have explored the potential of 1-isopropyl-N-methylpyrrolidin-3-amine as an anticancer agent. For instance, compounds with similar structural motifs have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of pyrrolidine derivatives that demonstrated enhanced efficacy in targeting specific cancer pathways, indicating that this compound could serve as a scaffold for developing new anticancer drugs .

Neurological Disorders

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Investigations into the pharmacological properties of pyrrolidine derivatives have revealed their ability to modulate neurotransmitter systems, which may lead to therapeutic benefits in conditions such as anxiety and depression .

Case Study: Neuroactive Properties

A case study focusing on the neuroactive properties of similar compounds showed that certain derivatives could enhance cognitive function in animal models. This suggests that this compound may also exhibit similar properties, warranting further investigation into its effects on mental health.

Solvent Properties

This compound has been evaluated for its solvent capabilities in various chemical reactions. Its unique polar aprotic nature allows it to dissolve a wide range of organic compounds, making it valuable in synthetic chemistry .

Table 2: Comparison of Solvent Properties

SolventPolarity IndexBoiling Point (°C)Applications
This compoundModerate180Organic synthesis, extraction processes
N-MethylpyrrolidoneHigh202Industrial solvent, paint remover

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitutions

The following table compares 1-isopropyl-N-methylpyrrolidin-3-amine with key structural analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 884504-73-8 C₉H₂₀N₂ 156.27 1-isopropyl, 3-(N-methylamine)
N-Benzyl-N-methylpyrrolidin-3-amine 1220172-66-6 C₁₂H₁₈N₂ 190.29 1-benzyl, 3-(N-methylamine)
1-Cyclopropylpyrrolidin-3-amine 936221-78-2 C₇H₁₄N₂ 126.20 1-cyclopropyl, 3-amine
N-Isopropyl-1-methylpyrrolidin-3-amine 1249795-36-5 C₈H₁₈N₂ 142.24 1-methyl, 3-(N-isopropylamine)

Key Observations :

  • Lipophilicity : Benzyl-substituted analogues (e.g., N-Benzyl-N-methylpyrrolidin-3-amine) exhibit higher lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.8), impacting blood-brain barrier penetration .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) are absent in the target compound, making its amine group more nucleophilic .

Comparison with Other Syntheses :

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Requires microwave-assisted coupling and chromatographic purification, indicating higher complexity compared to simpler alkylation steps for the target compound.
  • N-Isopropyl-1-methylpyrrolidin-3-amine (): Likely synthesized via reductive amination, a method applicable to the target compound with modifications in starting materials.

Biological Activity

1-Isopropyl-N-methylpyrrolidin-3-amine, also known by its CAS number 503067-85-4, is a pyrrolidine derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with an isopropyl and a methyl group, which may influence its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C8H17NC_8H_{17}N, and its structure can be represented as follows:

Structure C8H17N\text{Structure }\text{C}_8\text{H}_{17}\text{N}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including effects on neurotransmitter systems, potential analgesic properties, and implications in metabolic pathways.

The compound is believed to interact with specific receptors in the central nervous system (CNS), particularly influencing the dopaminergic and serotonergic pathways. This interaction can lead to alterations in mood, perception, and pain sensitivity.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • Neurotransmitter Modulation : A study demonstrated that the compound could enhance dopamine release in vitro, suggesting potential applications in treating conditions like depression or Parkinson's disease .
  • Analgesic Effects : In animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics, indicating its potential as a non-opioid pain management option .
  • Metabolic Impact : Research has indicated that it may influence metabolic pathways, particularly those related to glucose metabolism, which could have implications for diabetes management .

Study 1: Analgesic Properties

In a double-blind study involving rodents, doses of this compound were administered to assess their analgesic effects using the hot plate test. Results showed a dose-dependent increase in pain threshold compared to control groups.

Dose (mg/kg)Pain Threshold Increase (%)
520
1035
2050

Study 2: Neurotransmitter Release

A cellular assay was conducted to evaluate the effect of the compound on dopamine release from PC12 cells. The results indicated significant enhancement at concentrations above 10 µM.

Concentration (µM)Dopamine Release (%)
05
1015
2030

Toxicity and Safety Profile

Preliminary toxicity studies suggest that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Acute toxicity tests indicated a relatively high LD50 value compared to traditional analgesics, suggesting a favorable safety margin .

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